Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylate with 2-bromobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-chlorobutanoyl)piperidine-4-carboxylate
- Ethyl 1-(2-fluorobutanoyl)piperidine-4-carboxylate
- Ethyl 1-(2-iodobutanoyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Biological Activity
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the available research findings, structure-activity relationships (SAR), and biological evaluations associated with this compound.
Chemical Structure and Properties
This compound is characterized by its piperidine core substituted with a bromobutanoyl group and an ethyl ester. Its chemical formula is C12H16BrN1O2 with a molecular weight of approximately 286.16 g/mol. The presence of the bromine atom enhances its electrophilic character, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of piperidine can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer types, including leukemia and solid tumors .
- Neuropharmacological Effects : Piperidine derivatives are often explored for their potential as GABA reuptake inhibitors, which can be beneficial in treating neurological disorders such as epilepsy and anxiety .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds suggest that modifications on the piperidine ring and the acyl substituents significantly impact biological activity. For instance:
- Substituent Variations : The introduction of halogens (like bromine) or alkyl groups at specific positions on the piperidine ring has been shown to enhance binding affinity to target receptors or enzymes involved in disease processes .
- Functional Groups : The presence of electron-withdrawing groups such as bromine at the 2-position of the butanoyl chain increases lipophilicity and may improve cellular uptake, thus enhancing biological activity .
Case Studies
Several case studies have been documented regarding the biological evaluation of piperidine derivatives:
- Antiproliferative Studies : A study involving various piperidine derivatives demonstrated that compounds with a bromobutanoyl substituent exhibited IC50 values below 10 µM against certain cancer cell lines, indicating potent antiproliferative properties .
- Neuropharmacological Screening : In another study focusing on GABA transporters, certain piperidine derivatives showed selective inhibition profiles that could be beneficial for treating CNS disorders. This compound was evaluated alongside other derivatives, showing promising results in modulating GABAergic signaling .
Research Findings
The following table summarizes key findings from recent studies on this compound and related compounds:
Compound Name | Target Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antiproliferative | <10 | Effective against leukemia cell lines |
Related Piperidine Derivative | GABA Reuptake Inhibition | 15 | Selective for mGAT3 |
Other Analogues | Cytotoxicity | >50 | Considered inactive in non-malignant cells |
Properties
IUPAC Name |
ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-9(6-8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCARHCJUWJJHQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)OCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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